![molecular formula C11H20Cl2N4 B1373661 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride CAS No. 1240528-66-8](/img/structure/B1373661.png)
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride
Overview
Description
The compound “1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The benzotriazole moiety is also a common feature in various organic compounds, known for its versatile properties.
Scientific Research Applications
Role in Drug Design
Piperidines, including “1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . For example, spirooxindolopyrrolidine-embedded piperidinone 1 with potential anticancer activity was synthesized through three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .
Antiviral Applications
Piperidine derivatives are also being utilized as antiviral agents . The specific applications and effectiveness can vary depending on the specific derivative and the virus .
Antimalarial Applications
Piperidine derivatives have been used in the development of antimalarial drugs . The specific effectiveness can depend on the derivative and the strain of malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can be effective against a variety of microorganisms and fungi.
Anti-inflammatory and Analgesic Applications
Piperidine derivatives have been used as anti-inflammatory and analgesic agents . They can help reduce inflammation and pain in various conditions.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease . They can potentially help improve cognitive function and slow the progression of the disease.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They can potentially help manage symptoms of various psychiatric disorders.
Future Directions
Mechanism of Action
Target of Action
Compounds containing a piperidine skeleton are known to target a variety of proteins and receptors, including the protein serine/threonine-protein kinase b-raf .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular signaling pathways .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Pharmacokinetics
Piperidine derivatives are generally known for their diverse pharmacokinetic properties .
Result of Action
Some piperidine derivatives have been shown to exhibit significant inhibitory bioactivity in certain cell lines .
Action Environment
It is known that the biological activity of piperidine derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-piperidin-4-yl-4,5,6,7-tetrahydrobenzotriazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;;/h9,12H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJSOHDBISKEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NN2C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | |
CAS RN |
1240528-66-8 | |
Record name | 1-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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